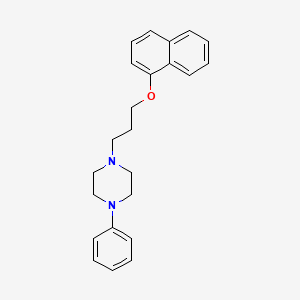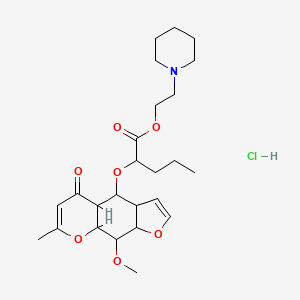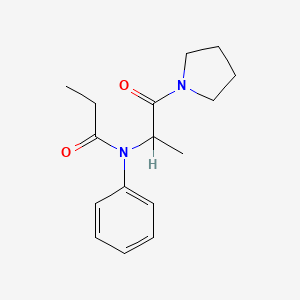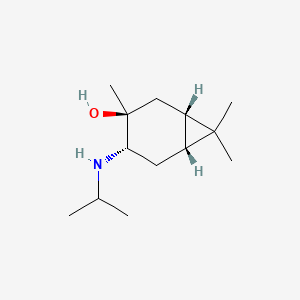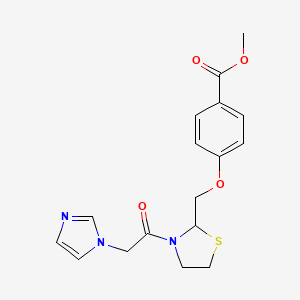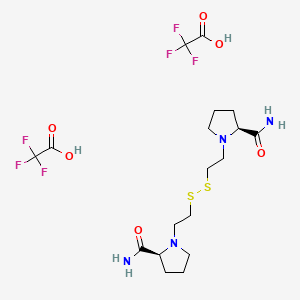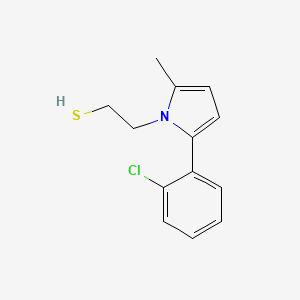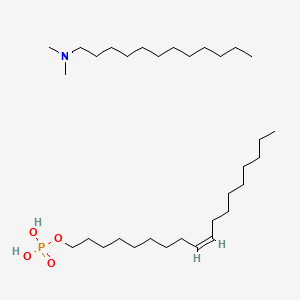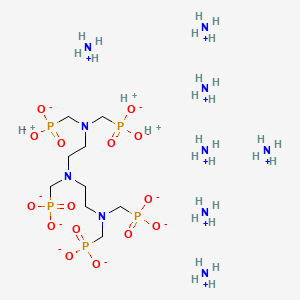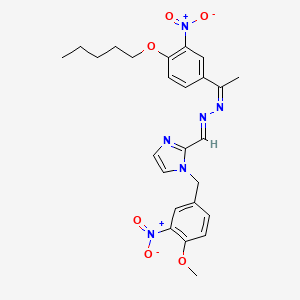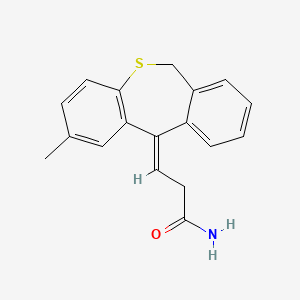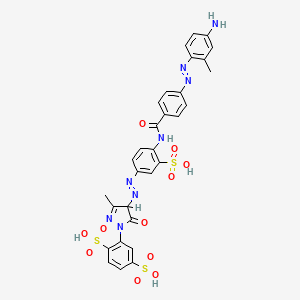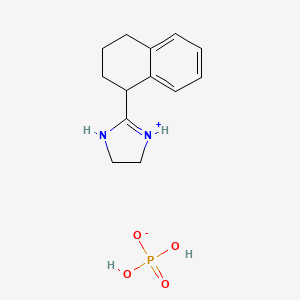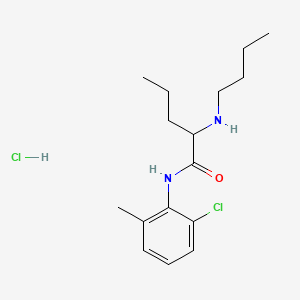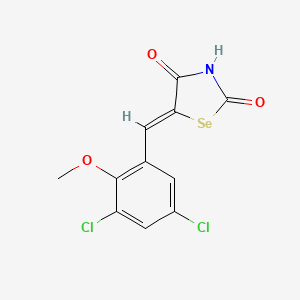
5-((3,5-Dichloro-2-methoxyphenyl)methylene)selenazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((3,5-Dichloro-2-methoxyphenyl)methylene)selenazolidine-2,4-dione is a synthetic organic compound that belongs to the class of selenazolidine derivatives This compound is characterized by the presence of a selenazolidine ring, which is a five-membered ring containing selenium, nitrogen, and carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3,5-Dichloro-2-methoxyphenyl)methylene)selenazolidine-2,4-dione typically involves the condensation of 3,5-dichloro-2-methoxybenzaldehyde with selenazolidine-2,4-dione. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol, and a catalytic amount of an acid, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-((3,5-Dichloro-2-methoxyphenyl)methylene)selenazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the compound into selenol derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions include selenoxide derivatives, selenol derivatives, and various substituted selenazolidine compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of cancer and infectious diseases.
Industry: It may find applications in the development of new materials and chemical processes, particularly those involving selenium-containing compounds
Mechanism of Action
The mechanism of action of 5-((3,5-Dichloro-2-methoxyphenyl)methylene)selenazolidine-2,4-dione is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound’s selenazolidine ring and methoxyphenyl group may interact with cellular proteins and enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell membranes .
Comparison with Similar Compounds
Similar Compounds
5-(Chromene-3-yl)methylene-2,4-thiazolidinedione: This compound has a similar structure but contains a thiazolidine ring instead of a selenazolidine ring.
2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide: This compound features a similar methoxyphenyl group and chlorine atoms but has a different core structure.
Uniqueness
The presence of the selenazolidine ring in 5-((3,5-Dichloro-2-methoxyphenyl)methylene)selenazolidine-2,4-dione distinguishes it from other similar compounds. Selenium-containing compounds often exhibit unique biological activities and chemical properties, making this compound a valuable target for further research and development .
Properties
CAS No. |
82085-52-7 |
|---|---|
Molecular Formula |
C11H7Cl2NO3Se |
Molecular Weight |
351.1 g/mol |
IUPAC Name |
(5Z)-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-1,3-selenazolidine-2,4-dione |
InChI |
InChI=1S/C11H7Cl2NO3Se/c1-17-9-5(2-6(12)4-7(9)13)3-8-10(15)14-11(16)18-8/h2-4H,1H3,(H,14,15,16)/b8-3- |
InChI Key |
IGGHANPGTWCWAI-BAQGIRSFSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1Cl)Cl)/C=C\2/C(=O)NC(=O)[Se]2 |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)Cl)C=C2C(=O)NC(=O)[Se]2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


